molecular formula C18H22N2O4S B13363142 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide

2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13363142
M. Wt: 362.4 g/mol
InChI Key: RLKRFEJMFJYULU-UHFFFAOYSA-N
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Description

2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and various alkyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form an amine.

    Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated amine with a benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzamide core can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzylamine

Uniqueness

2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and benzamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O4S/c1-11(2)14-10-17(16(24-4)9-12(14)3)25(22,23)20-15-8-6-5-7-13(15)18(19)21/h5-11,20H,1-4H3,(H2,19,21)

InChI Key

RLKRFEJMFJYULU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC

Origin of Product

United States

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